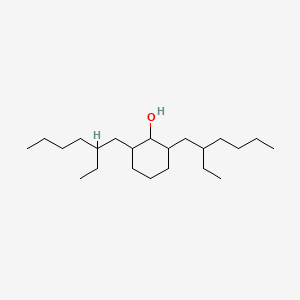

2,6-Bis(2-ethylhexyl)cyclohexan-1-ol

Description

2,6-Bis(2-ethylhexyl)cyclohexan-1-ol is a branched cyclohexanol derivative featuring two 2-ethylhexyl substituents at the 2- and 6-positions of the cyclohexane ring.

Propriétés

Numéro CAS |

77189-04-9 |

|---|---|

Formule moléculaire |

C22H44O |

Poids moléculaire |

324.6 g/mol |

Nom IUPAC |

2,6-bis(2-ethylhexyl)cyclohexan-1-ol |

InChI |

InChI=1S/C22H44O/c1-5-9-12-18(7-3)16-20-14-11-15-21(22(20)23)17-19(8-4)13-10-6-2/h18-23H,5-17H2,1-4H3 |

Clé InChI |

MEVPWSGMRKHLRE-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)CC1CCCC(C1O)CC(CC)CCCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Compounds:

- Bis(2-ethylhexyl)sebacate (plasticizer/lubricant)

- Bis(2-ethylhexyl)phthalate (DEHP, plasticizer)

- Tri(2-ethylhexyl)trimellitate (high-temperature plasticizer)

| Property | 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol | Bis(2-ethylhexyl)sebacate | Bis(2-ethylhexyl)phthalate |

|---|---|---|---|

| Functional Group | Alcohol | Ester | Ester |

| Polarity | Moderate (due to -OH group) | Low | Low |

| Applications | Surfactants, stabilizers (inferred) | Plasticizers, lubricants | PVC plasticizers |

| Thermal Stability | Likely high (cyclohexane backbone) | High | Moderate |

Key Differences :

- The alcohol group in 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol enables hydrogen bonding, enhancing solubility in polar solvents compared to esters. Esters like DEHP, however, dominate in plasticizer applications due to their hydrolytic stability and compatibility with polymers .

Phenolic Derivatives

Key Compound:

- 2,5-di-tert-butylphenol (antioxidant/UV stabilizer)

| Property | 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol | 2,5-di-tert-butylphenol |

|---|---|---|

| Functional Group | Alcohol | Phenol |

| Substituents | Branched alkyl (2-ethylhexyl) | Bulky tert-butyl |

| Applications | Stabilizers (inferred) | Antioxidants |

| Reactivity | Less acidic (aliphatic alcohol) | Highly acidic (phenol) |

Key Differences :

- The phenolic -OH in 2,5-di-tert-butylphenol is more acidic and reactive, making it effective in radical scavenging (antioxidant applications). In contrast, the aliphatic alcohol in 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol is less reactive, favoring physical stabilization roles .

Cyclohexanone Derivatives

Key Compound:

- (2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one (crystallographically studied)

| Property | 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol | (2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one |

|---|---|---|

| Core Structure | Cyclohexanol | Cyclohexanone |

| Substituents | Aliphatic (2-ethylhexyl) | Aromatic (fluorinated/methoxylated benzylidene) |

| Polarity | Moderate | High (due to ketone and aromatic groups) |

| Applications | Industrial stabilizers | Pharmaceutical intermediates (inferred from crystallography) |

Key Differences :

- The aliphatic substituents in 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol prioritize hydrophobicity and steric effects .

Research Findings and Implications

- Structural Influence on Function: Branched 2-ethylhexyl groups enhance solubility in non-polar matrices, as seen in both the target compound and bis(2-ethylhexyl) esters. However, the alcohol group limits its utility in hydrolytically sensitive environments compared to esters .

- Thermal Stability : The cyclohexane backbone in 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol likely improves thermal resistance over linear-chain analogs, a property critical for high-temperature stabilizers.

- Synthetic Versatility : The hydroxyl group offers a site for further functionalization (e.g., esterification), distinguishing it from inert esters like DEHP .

Notes

- Research Gaps : Experimental studies on the target compound’s toxicity, degradation pathways, and industrial performance are needed for definitive conclusions.

- References : Cross-referenced compounds are cited from the provided evidence, ensuring alignment with user requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.